

# Application Notes and Protocols: GSK805 as a RORyt Inhibitor

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## Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167

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## Introduction

**GSK805** is a potent, orally bioavailable, and CNS-penetrant small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2] RORyt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3][4] By inhibiting RORyt, **GSK805** effectively suppresses the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), making it a valuable tool for research in immunology and a potential therapeutic agent for Th17-mediated disorders.[1][3][4]

This document provides detailed information on the solubility of **GSK805** in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions, along with comprehensive protocols for its application in in vitro cell-based assays.

## Physicochemical Properties and Solubility

A summary of the key physicochemical properties of **GSK805** is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>23</sub> H <sub>18</sub> Cl <sub>2</sub> F <sub>3</sub> NO <sub>4</sub> S	MedChemExpress
Molecular Weight	532.36 g/mol	MedChemExpress
CAS Number	1426802-50-7	MedChemExpress

## Solubility in DMSO

**GSK805** exhibits high solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions.

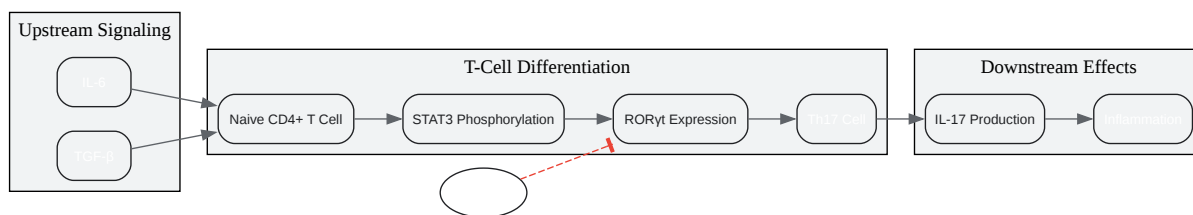
Solvent	Solubility	Reference
DMSO	≥ 100 mg/mL	MedChemExpress

Note: It is recommended to use anhydrous, high-purity DMSO for preparing stock solutions to minimize degradation of the compound and ensure optimal solubility.

## Mechanism of Action and Signaling Pathway

**GSK805** functions as an inverse agonist of ROR $\gamma$ t. It binds to the ligand-binding domain of ROR $\gamma$ t, modulating its transcriptional activity. This leads to the inhibition of the differentiation of naïve CD4<sup>+</sup> T cells into Th17 cells and a reduction in the production of IL-17 and other pro-inflammatory cytokines.[\[3\]](#)[\[4\]](#)

The simplified signaling pathway for Th17 cell differentiation and the point of intervention for **GSK805** are depicted below. In the presence of cytokines such as TGF- $\beta$  and IL-6, naïve T cells are stimulated to express ROR $\gamma$ t. ROR $\gamma$ t then drives the transcriptional program that leads to the Th17 phenotype, characterized by the secretion of IL-17. **GSK805** inhibits the function of ROR $\gamma$ t, thereby blocking this differentiation process.



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**Figure 1:** Simplified RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of **GSK805**.

## Experimental Protocols

### Preparation of **GSK805** Stock Solution

This protocol describes the preparation of a 10 mM **GSK805** stock solution in DMSO.

Materials:

- **GSK805** powder
- Anhydrous DMSO (Biotechnology Grade)
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips

Procedure:

- Calculate the required mass of **GSK805**:
  - Molecular Weight of **GSK805** = 532.36 g/mol
  - To prepare 1 mL of a 10 mM solution:

- $\text{Mass (g)} = 10 \text{ mmol/L} \times 1 \text{ L}/1000 \text{ mL} \times 0.001 \text{ L} \times 532.36 \text{ g/mol} = 0.0053236 \text{ g} = 5.32 \text{ mg}$
- Weigh **GSK805**: Accurately weigh 5.32 mg of **GSK805** powder and transfer it to a sterile microcentrifuge tube.
- Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **GSK805** powder.
- Ensure complete dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Storage and Stability:

Storage Temperature	Stability	Reference
-20°C	Up to 1 year	MedChemExpress
-80°C	Up to 2 years	MedChemExpress

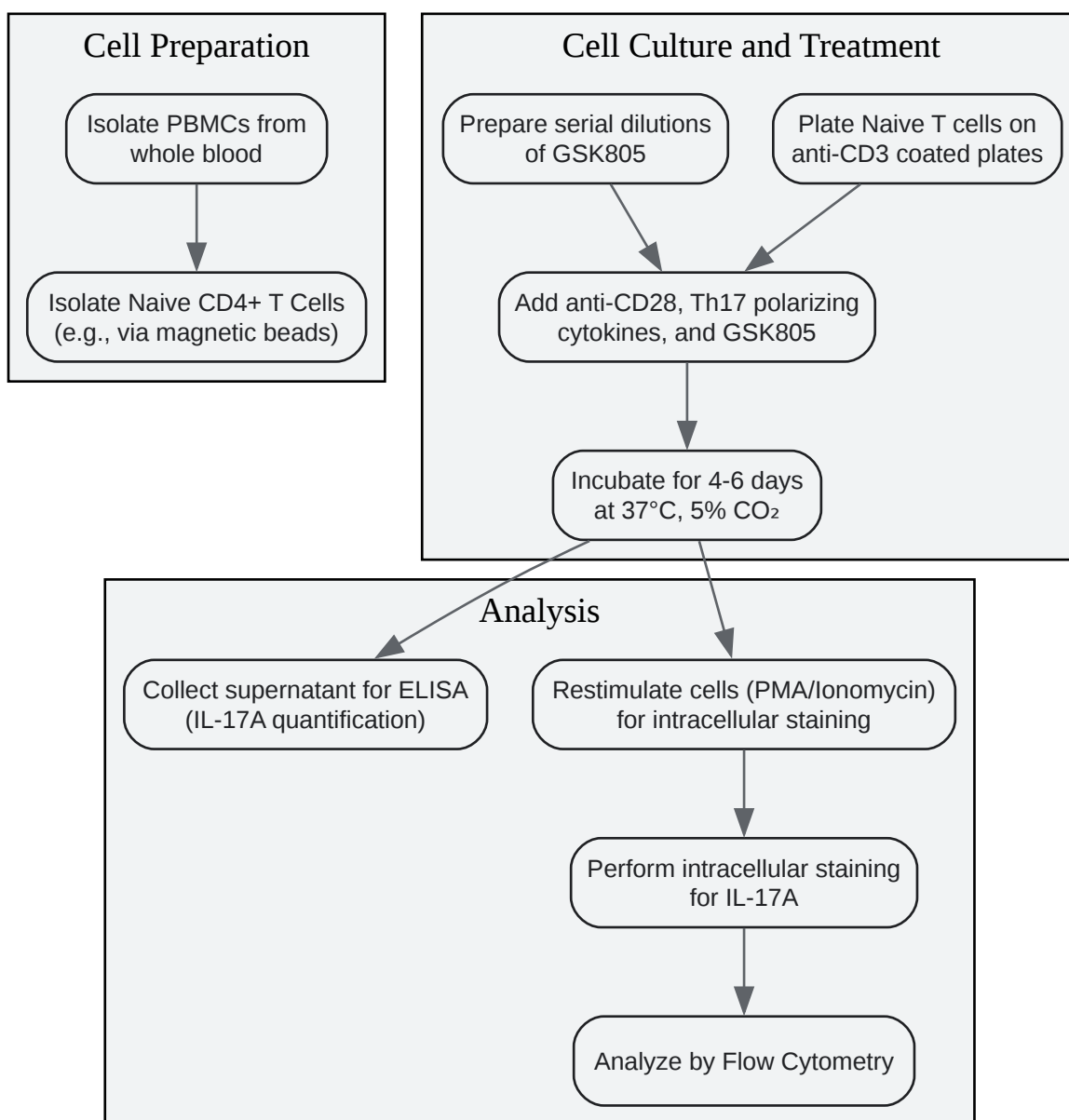
## In Vitro Th17 Cell Differentiation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of **GSK805** on the differentiation of human naïve CD4+ T cells into Th17 cells.

Principle:

Naïve CD4+ T cells are cultured under Th17 polarizing conditions in the presence of varying concentrations of **GSK805**. The extent of Th17 differentiation is then quantified by measuring the production of IL-17A, typically by ELISA or intracellular cytokine staining followed by flow cytometry.<sup>[5]</sup>

Experimental Workflow:



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**Figure 2:** Experimental workflow for the in vitro Th17 cell differentiation assay.

Detailed Protocol:

- Preparation of Naïve CD4+ T cells:
  - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

- Isolate naïve CD4<sup>+</sup> T cells from the PBMC population using a negative selection magnetic bead-based kit.
- Cell Culture Plate Preparation:
  - Coat a 96-well flat-bottom tissue culture plate with an anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS.
  - Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
  - Wash the wells twice with sterile PBS before use.
- Compound and Cytokine Preparation:
  - Prepare serial dilutions of the **GSK805** stock solution in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine). A typical starting concentration for a potent inhibitor is 1 µM, followed by 3- to 5-fold serial dilutions. Include a DMSO vehicle control.
  - Prepare a Th17 polarizing cytokine cocktail containing:
    - Anti-human CD28 antibody (1-2 µg/mL)
    - Recombinant human TGF-β1 (1-5 ng/mL)
    - Recombinant human IL-6 (10-50 ng/mL)
    - Recombinant human IL-23 (10-20 ng/mL)
    - Recombinant human IL-1β (10-20 ng/mL)
- Cell Seeding and Treatment:
  - Resuspend the isolated naïve CD4<sup>+</sup> T cells in complete culture medium at a density of 1 x 10<sup>6</sup> cells/mL.
  - Add 50 µL of the appropriate **GSK805** dilution or vehicle control to the designated wells of the anti-CD3 coated plate.

- Add 50 µL of the Th17 polarizing cytokine cocktail to each well.
- Add 100 µL of the cell suspension ( $1 \times 10^5$  cells) to each well. The final volume in each well should be 200 µL.
- Incubation:
  - Culture the plate for 4-6 days at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Analysis of Th17 Differentiation:
  - ELISA for secreted IL-17A:
    - After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
    - Carefully collect 100-150 µL of the supernatant from each well.
    - Quantify the concentration of IL-17A in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
  - Intracellular Cytokine Staining for Flow Cytometry:
    - Approximately 4-6 hours before harvesting, restimulate the cells with a cell stimulation cocktail (e.g., containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
    - Harvest the cells and stain for surface markers (e.g., CD4).
    - Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
    - Perform intracellular staining for IL-17A using a fluorescently labeled anti-IL-17A antibody.
    - Analyze the cells using a flow cytometer to determine the percentage of CD4+IL-17A+ cells.

## Concluding Remarks

**GSK805** is a well-characterized and potent inhibitor of ROR $\gamma$ t, demonstrating high solubility in DMSO for the convenient preparation of stock solutions. The provided protocols offer a robust framework for investigating the effects of **GSK805** on Th17 cell differentiation in vitro. These application notes serve as a valuable resource for researchers in immunology and drug discovery exploring the therapeutic potential of targeting the ROR $\gamma$ t-Th17 axis. It is always recommended to optimize assay conditions for specific experimental setups and cell systems.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule ROR $\gamma$ t antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ROR- $\gamma$ t therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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